molecular formula C10H15NO B1615223 2-(methoxymethyl)-N,6-dimethylaniline CAS No. 941294-11-7

2-(methoxymethyl)-N,6-dimethylaniline

Cat. No. B1615223
CAS RN: 941294-11-7
M. Wt: 165.23 g/mol
InChI Key: YWMSSFJXQDPVDJ-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-N,6-dimethylaniline, also known as MMDA, is a chemical compound that belongs to the family of substituted amphetamines. It is a psychoactive drug that has been used for its hallucinogenic properties. MMDA is structurally similar to mescaline, a natural hallucinogen found in certain cacti. The synthesis of MMDA involves the reaction of 2-methoxybenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene with lithium aluminum hydride.

Scientific Research Applications

Organic Synthesis and Characterization

2,6-Dimethylaniline derivatives play a critical role as intermediates in organic synthesis, including the synthesis of DNA adducts, demonstrating the compound's utility in studying carcinogenicity and DNA damage mechanisms. Gonçalves et al. (2001) synthesized DNA adducts from 2,6-dimethylaniline to investigate its potential carcinogenicity, highlighting the chemical's role in forming hemoglobin adducts similar to arylamine carcinogens (Gonçalves, Beland, & Marques, 2001). Additionally, Crich and Rumthao (2004) utilized derivatives of 2-methoxy-3,4-dimethyl-5-nitrophenol in the radical arylation of benzene to synthesize carbazomycin B, underscoring the versatility of methoxydimethylaniline compounds in synthetic chemistry (Crich & Sochanchingwung Rumthao, 2004).

Environmental Chemistry and Toxicology

Research on 2,6-dimethylaniline derivatives also extends to environmental chemistry and toxicology. Masomboon, Ratanatamskul, and Lu (2009) studied the degradation of 2,6-dimethylaniline by the Fenton process, revealing insights into the environmental impact and removal efficiency of this compound from wastewater (Masomboon, Ratanatamskul, & Lu, 2009). This research is vital for understanding the environmental pathways and remediation strategies for methoxydimethylaniline derivatives.

Photophysics and Photochemistry

The photophysical properties of derivatives of 2-(methoxymethyl)-N,6-dimethylaniline have been investigated for applications in material science and sensor technology. For example, Ghosh et al. (2013) explored the photophysics of two de novo designed hydrogen bond-sensitive derivatives, revealing their potential use in fluorescent sensors and materials science due to their sensitivity to solvent polarity and hydrogen bonding (Ghosh, Mitra, Saha, & Basu, 2013).

Catalysis and Chemical Reactions

2,6-Dimethylaniline derivatives find applications in catalysis, demonstrating the broad utility of these compounds in facilitating or enhancing chemical reactions. For instance, Barthos et al. (2007) reported on the catalytic activity of Mo2C/ZSM-5 catalysts in the aromatization of methanol and methylation of benzene, a process that could involve methoxydimethylaniline derivatives as intermediates or catalyst modifiers (Barthos, Bánsági, Süli Zakar, & Solymosi, 2007).

properties

IUPAC Name

2-(methoxymethyl)-N,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-5-4-6-9(7-12-3)10(8)11-2/h4-6,11H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMSSFJXQDPVDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)COC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650021
Record name 2-(Methoxymethyl)-N,6-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methoxymethyl)-N,6-dimethylaniline

CAS RN

941294-11-7
Record name 2-(Methoxymethyl)-N,6-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methoxymethyl)-N,6-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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